Product packaging for 4,4'-bis(4-Isopropylphenoxy)benzophenone(Cat. No.:CAS No. 196091-06-2)

4,4'-bis(4-Isopropylphenoxy)benzophenone

Cat. No.: B8538390
CAS No.: 196091-06-2
M. Wt: 450.6 g/mol
InChI Key: LTZMYKBGNHJFLB-UHFFFAOYSA-N
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Description

Contextualization within Diarylether Ketone Chemical Space

The chemical framework of 4,4'-bis(4-Isopropylphenoxy)benzophenone places it squarely within the diarylether ketone family. This class of compounds is foundational to the synthesis of poly(aryl ether ketone)s (PAEKs), a family of high-performance semi-crystalline thermoplastics renowned for their exceptional properties. 360iresearch.combusinessresearchinsights.com The molecular backbone of PAEKs is characterized by a sequence of rigid aromatic (aryl) rings linked by flexible ether (R-O-R) groups and rigid ketone (R-CO-R) groups. 360iresearch.comazom.com This combination of structural elements imparts a unique balance of thermal stability, mechanical strength, and chemical resistance. mdpi.commdpi.com

Monomers like this compound are potential building blocks for novel PAEK polymers. The isopropyl groups (-CH(CH₃)₂) attached to the phenoxy rings can enhance solubility and modify the polymer's morphology by disrupting chain packing, potentially leading to amorphous polymers with distinct processing characteristics. The synthesis of PAEKs typically proceeds via nucleophilic aromatic substitution, where a dihalide monomer (such as 4,4'-difluorobenzophenone) reacts with a bisphenol monomer. google.comgoogle.comwikipedia.org

Table 1: General Properties of Representative Poly(aryl ether ketone)s (PAEKs)

PropertyPEEK (Polyether Ether Ketone)PEK (Polyether Ketone)PEKK (Polyether Ketone Ketone)
Melting Temperature (Tm)~ 343 °C~ 370 °C~ 305-360 °C (Varies with T/I ratio)
Glass Transition Temperature (Tg)~ 143 °C~ 165 °C~ 155 °C
Tensile Strength~ 90-100 MPa~ 110 MPa~ 90-120 MPa
Chemical ResistanceExcellentExcellentExcellent
Key CharacteristicsHigh ductility and toughnessHigher stiffness and creep resistance than PEEKTunable crystallinity, high compressive strength mdpi.com

Significance of Phenoxy-Substituted Benzophenone (B1666685) Frameworks in Materials Science

The phenoxy-substituted benzophenone framework is a key structural motif in materials science, primarily due to the distinct functions of its constituent parts. The benzophenone core is a rigid, photoactive moiety, while the phenoxy ether linkages provide chemical stability and torsional freedom to the polymer backbone.

The benzophenone unit is well-documented for its ability to act as a UV absorber and a photoinitiator. mdpi.com When incorporated into a polymer structure, it can protect the material from degradation caused by ultraviolet radiation. mdpi.com Upon exposure to UV light (typically around 365 nm), the benzophenone group can enter an excited triplet state, enabling it to abstract a hydrogen atom from a nearby polymer chain. This process generates free radicals on adjacent chains, which can then combine to form covalent cross-links. This photocrosslinking capability is a valuable tool for modifying the surfaces of materials, creating hydrogels, and enhancing the mechanical properties and solvent resistance of polymer films. rsc.orgresearchgate.net

The ether linkages that connect the phenoxy groups to the central ketone are chemically robust and are responsible for the high thermal and oxidative stability characteristic of poly(aryl ether ketone)s. They also impart a degree of flexibility into the otherwise rigid polymer chain, which improves toughness and allows for melt processing at high temperatures. azom.com

Therefore, a monomer like this compound serves as a multifunctional building block. It provides the structural backbone necessary for a high-performance thermoplastic while simultaneously incorporating a photoactive group. This can be leveraged to create advanced polymers that possess inherent UV stability or can be subsequently modified through UV-induced crosslinking without the need for additional photoinitiator additives. mdpi.com

Overview of Research Trajectories for Aromatic Ketone and Ether Derivatives

Research and development in the field of aromatic ketone and ether derivatives, particularly PAEKs, is driven by the increasing demand for high-performance materials in advanced engineering applications. The global market for these polymers is projected to experience significant growth, fueled by their expanding use in the aerospace, automotive, and medical sectors. 360iresearch.combusinessresearchinsights.com

Current research trajectories are focused on several key areas:

Enhanced Performance and Processing: Scientists are exploring the synthesis of new copolymers by incorporating different monomers to precisely tune properties like glass transition temperature, crystallinity, and solubility. kpi.uaresearchgate.net For instance, introducing bulky side groups, such as the isopropyl groups in this compound, is a strategy to increase the free volume within the polymer, which can improve solubility and modify dielectric properties for applications in electronics.

Sustainability and Green Chemistry: A significant trend is the development of more sustainable and environmentally friendly aromatic polymers. This includes research into bio-based monomers and designing polymers that are more readily recyclable, aligning with circular economy principles. businessresearchinsights.com

Advanced Manufacturing: The unique properties of PAEKs make them highly suitable for advanced manufacturing techniques like 3D printing (additive manufacturing). mdpi.com Research is actively being pursued to develop new grades of PEEK and PEKK that are optimized for processes like fused deposition modeling (FDM) and selective laser sintering (SLS). This allows for the fabrication of complex, customized parts such as patient-specific medical implants, including orthopedic and spinal implants and craniomaxillofacial reconstruction devices. mdpi.commdpi.commdpi.com

New Synthetic Methodologies: Chemical synthesis research continues to seek more efficient, scalable, and versatile methods for creating diaryl ketones and diaryl ethers, which are the fundamental components of these polymers. researcher.lifeacs.orgnih.gov Innovations in catalysis, such as palladium- and nickel-catalyzed reactions, are enabling the construction of these molecules under milder conditions and with greater functional group tolerance. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30O3 B8538390 4,4'-bis(4-Isopropylphenoxy)benzophenone CAS No. 196091-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196091-06-2

Molecular Formula

C31H30O3

Molecular Weight

450.6 g/mol

IUPAC Name

bis[4-(4-propan-2-ylphenoxy)phenyl]methanone

InChI

InChI=1S/C31H30O3/c1-21(2)23-5-13-27(14-6-23)33-29-17-9-25(10-18-29)31(32)26-11-19-30(20-12-26)34-28-15-7-24(8-16-28)22(3)4/h5-22H,1-4H3

InChI Key

LTZMYKBGNHJFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Polymerization Chemistry and Macromolecular Design with 4,4 Bis 4 Isopropylphenoxy Benzophenone

Role of 4,4'-bis(4-Isopropylphenoxy)benzophenone as a Monomer in High-Performance Polymer Synthesis

The development of high-performance thermoplastics is critical for applications demanding exceptional thermal stability, chemical resistance, and mechanical strength. Poly(aryl ether ketone)s (PAEKs) are a prominent class of such materials, and the incorporation of specialized monomers is a key strategy for tailoring their properties.

Poly(ether ketone) (PEK) and poly(ether ether ketone) (PEEK) are semi-crystalline thermoplastics renowned for their outstanding performance at elevated temperatures and in harsh chemical environments. Their polymer backbones consist of aromatic rings linked by ether and ketone functional groups. The specific arrangement and nature of these aromatic units dictate the final properties of the polymer.

The structure of this compound allows it to act as a nucleophilic monomer in the synthesis of PEK and PEEK. When reacted with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone, the hydroxyl groups of a corresponding bisphenol, in this case, the diphenolic form of the title compound, would engage in a polymerization reaction. While direct polymerization studies involving this compound are not extensively documented in publicly available literature, the principles of PAEK synthesis allow for a clear understanding of its potential role. The incorporation of the bulky isopropylphenoxy groups would be expected to influence the polymer's morphology and solubility. For instance, the introduction of such side groups can disrupt the close packing of polymer chains, potentially leading to amorphous polymers with enhanced solubility in organic solvents.

The synthesis of PEK and PEEK is predominantly achieved through nucleophilic aromatic substitution (SNAr) polycondensation. rsc.org This step-growth mechanism involves the reaction of a bisphenoxide (the nucleophile) with an activated aromatic dihalide (the electrophile). In this context, a dihydroxy derivative analogous to this compound would first be deprotonated with a weak base, such as potassium carbonate, to form the more reactive bisphenoxide.

This bisphenoxide then attacks the electron-deficient aromatic ring of the dihalide monomer, displacing the halide leaving group and forming an aryl ether linkage. The reaction is typically carried out in a high-boiling polar aprotic solvent, like diphenylsulfone, at elevated temperatures to ensure the polymer remains in solution and to facilitate the reaction. The repetition of this substitution reaction leads to the formation of long polymer chains. The kinetics of such reactions are influenced by the nature of the leaving group (F > Cl) and the electron-withdrawing character of the activating group (e.g., the carbonyl group in benzophenone). rsc.org

The structure of the bisphenol monomer plays a crucial role in its polymerizability and the properties of the resulting polymer. For a monomer like this compound, several structural features are noteworthy:

Nucleophilicity: The electron-donating nature of the ether linkages and alkyl groups can enhance the nucleophilicity of the phenoxide ions, potentially increasing the rate of polymerization.

Steric Hindrance: The bulky isopropyl groups introduce significant steric hindrance around the reactive sites. This could potentially decrease the rate of polymerization by impeding the approach of the monomers. However, this same steric bulk is advantageous in rendering the resulting polymer more soluble, which can be a critical factor for achieving high molecular weights during synthesis. tandfonline.com

Chain Flexibility: The ether linkages in the monomer backbone impart a degree of flexibility to the resulting polymer chain. This can lead to a lower glass transition temperature (Tg) and melting temperature (Tm) compared to polymers made from more rigid bisphenols.

Table 1: Predicted Influence of Monomer Structure on Polymer Properties
Structural Feature of this compoundPredicted Effect on PolymerizationPredicted Effect on Final Polymer Properties
Ether LinkagesIncreased nucleophilicity of phenoxide.Increased chain flexibility, potentially lower Tg and Tm.
Isopropyl GroupsPotential for steric hindrance, may decrease reaction rate.Disruption of chain packing, increased solubility, likely amorphous nature.
Benzophenone (B1666685) CoreContributes to the overall rigidity and thermal stability.Maintains high-performance characteristics of the PEK/PEEK family.

Free Radical Photopolymerization Initiated by Benzophenone Moieties

The benzophenone unit within this compound is a well-known chromophore that can initiate free-radical polymerization upon exposure to ultraviolet (UV) light. This functionality opens up applications in coatings, adhesives, and 3D printing.

Benzophenone and its derivatives typically function as Type II photoinitiators. longchangchemical.com This mechanism is a bimolecular process that requires a co-initiator, usually a hydrogen donor like a tertiary amine or an alcohol. The process can be summarized in the following steps:

Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety is promoted from its ground state (S0) to an excited singlet state (S1).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T1).

Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical. It abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a new radical from the co-initiator.

Initiation: The radical derived from the co-initiator is typically the species that initiates the polymerization of monomer units (e.g., acrylates or methacrylates).

The efficiency of this process is dependent on the quantum yield of intersystem crossing and the rate of hydrogen abstraction.

The efficiency of a photoinitiating system based on a benzophenone derivative is influenced by several factors related to the molecule's structure. For this compound, the following aspects are relevant:

Absorption Characteristics: The substituents on the benzophenone core can affect its UV absorption spectrum. mdpi.comscialert.netresearchgate.netnih.govnih.gov Alkoxy and alkyl groups, such as those present in the isopropylphenoxy moieties, can cause a bathochromic (red) shift in the absorption maximum, potentially allowing for the use of longer wavelength UV light sources. mdpi.comscialert.netresearchgate.net

Physical Properties: The large size and hydrocarbon nature of the this compound molecule would likely result in good solubility in monomer formulations, which is beneficial for creating homogeneous photo-curable systems.

Table 2: Representative UV Absorption Maxima for Substituted Benzophenones
CompoundSubstituentsλmax (nm) in non-polar solvent
BenzophenoneNone~248 nm, ~347 nm
4-Methoxybenzophenone-OCH3~248 nm, ~339 nm
4-Hydroxybenzophenone-OH~250 nm, ~332 nm

Note: Data is illustrative and sourced from general spectroscopic studies of benzophenone derivatives. mdpi.com The exact λmax for this compound may vary.

Design of Monocomponent and Multi-component Benzophenone Photoinitiators

Benzophenone and its derivatives are classic examples of Type II photoinitiators. sigmaaldrich.com Upon absorption of ultraviolet (UV) light, the benzophenone moiety is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a triplet state. This excited triplet state does not cleave unimolecularly to produce radicals (unlike Type I initiators). Instead, it initiates polymerization through a bimolecular reaction, typically by abstracting a labile hydrogen atom from a second molecule, known as a co-initiator or synergist. sigmaaldrich.com This process generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator molecule. The radical derived from the co-initiator is often the primary species responsible for initiating the polymerization of monomers. nih.gov

Multi-component Systems: In their most straightforward application, compounds like this compound function as the primary light-absorbing species in a multi-component system. The essential second component is a hydrogen donor. Tertiary amines, such as triethanolamine (B1662121) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), are highly effective co-initiators due to the presence of easily abstractable hydrogens on the carbon atom alpha to the nitrogen. mdpi.com The efficiency of these systems relies on the interaction between the excited benzophenone and the amine, which can form an exciplex, facilitating electron and proton transfer to generate the initiating radicals. nih.gov

Graft Copolymerization and Surface Modification using Benzophenone Functionality

The hydrogen abstraction capability of photo-excited benzophenone is a powerful tool for modifying the surfaces of polymeric materials, a process known as photo-induced graft polymerization. This technique covalently bonds new polymer chains onto an existing polymer substrate, altering its surface properties without affecting the bulk material. nih.govresearchgate.netresearchgate.net

The mechanism of photo-induced grafting using a benzophenone derivative is a two-step process. First, the benzophenone compound is applied to the surface of a polymeric substrate that possesses abstractable hydrogen atoms (e.g., polyethylene, polypropylene, polydimethylsiloxane). nih.govnih.govacs.org Upon UV irradiation, the benzophenone triplet state abstracts a hydrogen atom directly from the substrate's polymer backbone. researchgate.net This creates a reactive carbon-centered radical on the surface of the substrate and a benzophenone-derived ketyl radical. nih.gov

In the second step, this surface-immobilized radical acts as an initiation site for the polymerization of a chosen monomer that is introduced to the system. acs.orgresearchgate.net This "grafting-from" approach results in polymer chains of the new monomer growing directly from the substrate surface, ensuring they are covalently attached. researchgate.net A sequential method has been developed to improve grafting efficiency and reduce the formation of homopolymer in the solution; the substrate is first irradiated in the presence of benzophenone alone to create and stabilize the surface radicals, and then the monomer is introduced for the polymerization step. acs.org This method provides better control over the grafted chain length and density. acs.org

Below is a table summarizing various substrates and monomers used in benzophenone-activated photo-grafting.

Substrate PolymerMonomer GraftedResulting Surface PropertyReference
Polypropylene (PP)Acrylic Acid (AA)Hydrophilic, negatively charged acs.org
Polyethylene (PE)Acrylic Acid (AA)Hydrophilic researchgate.net
Polydimethylsiloxane (PDMS)Various monomersReduced protein adhesion nih.gov
Polyethylene terephthalate (B1205515) (PET)Various monomersModified wettability and adhesion nih.gov

The principles of photo-induced grafting can be extended to create more complex surface architectures, such as cross-linked polymer networks and hydrogels. mdpi.comrsc.org This is achieved by using monomers with multiple polymerizable groups (cross-linkers) or by grafting polymers that contain reactive functionalities that can be subsequently cross-linked.

One common method involves spin-coating a solution of a pre-formed polymer containing benzophenone moieties onto a functionalized substrate. mdpi.comrsc.org Upon UV irradiation, the benzophenone groups abstract hydrogen atoms from neighboring polymer chains, leading to radical-radical combination and the formation of a cross-linked network covalently attached to the surface. rsc.org This C-H insertion cross-linking (CHiC) reaction is highly versatile. rsc.org If the polymer is hydrophilic, the resulting surface-attached network can swell in the presence of water to form a hydrogel. rsc.org

This technique allows for the creation of stable, functional coatings. For example, photo-reactive poly(phosphoester)s containing benzophenone groups have been used to form surface-attached hydrogels that are smooth, hydrophilic, and potentially useful as anti-fouling coatings for biomedical devices. rsc.org The gel content and network properties can be controlled by factors such as the concentration of benzophenone groups in the polymer, the UV irradiation wavelength, and the energy dose applied. mdpi.comnih.govdntb.gov.uaresearchgate.net

Structural Design and Performance of Polymers derived from this compound

The chemical architecture of a monomer like this compound is a critical determinant of the properties of the resulting polymer. The combination of rigid aromatic units and flexible linkages dictates the material's processability, mechanical performance, and thermal stability.

The structure-property relationship in polymers is fundamentally linked to how polymer chains are arranged in the solid state. uomustansiriyah.edu.iqscribd.commdpi.com In polymers derived from this compound, the bulky isopropyl groups and the non-linear ether linkages have a significant impact on chain conformation and packing.

The central benzophenone unit is rigid and planar, which typically promotes ordered packing and crystallinity in polymers. However, the two large 4-isopropylphenoxy groups attached via ether linkages introduce considerable steric hindrance. These groups are non-planar and create "kinks" in the polymer backbone, disrupting the ability of the chains to pack closely and in an ordered fashion. This disruption of regular packing inhibits crystallization, leading to polymers that are predominantly amorphous.

Amorphous polymers lack long-range order and are characterized by a more random, entangled arrangement of chains. This structure generally results in materials with good solubility in organic solvents and optical transparency, as the absence of crystalline domains prevents light scattering. The increased distance between polymer chains, or free volume, caused by the bulky side groups can also influence properties such as the glass transition temperature and gas permeability. nih.gov

The thermal stability of a polymer is largely dictated by the bond energies of its chemical structure. Polymers incorporating aromatic rings in their backbone, such as those derived from this compound, are known for their high thermal stability. The rigid benzophenone core and phenoxy rings contribute to a high glass transition temperature (T_g), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

The ether linkages, while providing some rotational freedom that enhances solubility and processability, are also thermally stable. This combination of rigid aromatic groups and stable ether bonds results in polymers with high decomposition temperatures. For example, poly(arylene ether ketone)s (PAEKs), which share a similar chemical structure, exhibit excellent thermal stability. Studies on related poly(benzophenone) structures show 5% weight loss temperatures (T_d5%) in nitrogen can be well above 500°C. dtic.mil Polyesters derived from the similar 4,4'-dihydroxybenzophenone (B132225) monomer show initial decomposition temperatures ranging from 324 to 353°C and glass transition temperatures from 65 to 78°C, depending on the co-monomer used. researchgate.net The specific architecture of this compound, with its additional isopropylphenoxy groups, would be expected to produce polymers with similarly robust thermal characteristics.

The table below presents typical thermal properties for polymers with structural similarities to those derived from this compound.

Polymer TypeGlass Transition Temperature (T_g)5% Weight Loss Temperature (T_d5%)Key Structural FeatureReference
Poly(4,4'-benzophenone)225 °C560 °C (in N₂)Rigid benzophenone backbone dtic.mil
Poly(2,5-benzophenone)219 °C495 °C (in N₂)Substituted poly(p-phenylene) backbone dtic.mil
Polyesters from 4,4'-dihydroxybenzophenone65 - 78 °C324 - 353 °CBenzophenone with ester linkages researchgate.net
Poly(ether ether ketone) (PEEK) Analog> 450 °CHigh T_gEther-ether-ketone linkages researchgate.net

Optical and Electronic Properties of Benzophenone-Containing Polymers

The presence of the this compound monomer within a polymer chain imparts distinct optical and electronic characteristics. These properties are largely dictated by the electronic transitions within the benzophenone core and are further modulated by the bulky isopropylphenoxy groups. Research into analogous poly(aryl ether ketone)s (PAEKs) and other benzophenone-containing polymers provides a framework for understanding the potential behavior of these specific polymers.

Optical Absorption and Emission

Polymers incorporating benzophenone derivatives typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This is attributed to the π → π* and n → π* electronic transitions of the carbonyl and aromatic groups within the benzophenone structure. For polymers containing this compound, the primary absorption bands are expected to be similar to those of other aromatic polyketones.

While specific data for polymers derived from this compound is not extensively documented in publicly available literature, general characteristics of related polymers can be considered. For instance, aromatic poly(ether ether ketone)s are known to show UV-vis absorption maxima that can be influenced by the specific arrangement of ether and ketone linkages. The introduction of bulky side groups, such as the isopropylphenoxy units, may lead to subtle shifts in the absorption spectra due to steric effects that can alter the planarity of the polymer backbone and, consequently, the extent of π-electron delocalization.

Fluorescence and phosphorescence are also key optical properties. Benzophenone itself is well-known for its efficient intersystem crossing from the singlet excited state to the triplet state, which often results in strong phosphorescence and weak fluorescence. Polymers containing the this compound moiety are expected to exhibit luminescence properties characteristic of the benzophenone chromophore. The polymer matrix can, however, influence the emission behavior by restricting molecular motion and affecting non-radiative decay pathways.

Refractive Index and Dielectric Constant

The refractive index is a critical optical property for materials used in optical applications. For polymers, the refractive index is related to the molecular structure, polarity, and packing density of the polymer chains. The incorporation of aromatic rings, such as those in the this compound unit, generally leads to an increase in the refractive index due to the high polarizability of the π-electrons.

Below are tables summarizing the expected optical and electronic properties of polymers containing this compound, based on the general properties of related benzophenone-containing polymers and poly(aryl ether ketone)s. It is important to note that these are generalized values and the exact properties would depend on the specific polymer architecture, molecular weight, and processing conditions.

Table 1: Expected Optical Properties of Polymers Containing this compound

PropertyExpected CharacteristicsInfluencing Factors
UV-Vis Absorption Strong absorption in the UV region.Concentration of benzophenone moieties, polymer chain conformation, solvent environment.
Fluorescence Emission Generally weak due to efficient intersystem crossing.Polymer matrix rigidity, temperature, presence of quenching species.
Phosphorescence Emission Potentially strong, characteristic of the benzophenone triplet state.Rigidity of the polymer matrix, oxygen concentration.
Refractive Index Relatively high due to the presence of aromatic rings.Molar refractivity of the constituent groups, polymer density.

Table 2: Expected Electronic Properties of Polymers Containing this compound

PropertyExpected CharacteristicsInfluencing Factors
Dielectric Constant Moderate, influenced by both polar and nonpolar groups.Polarity of the repeating unit, frequency of the applied electric field, temperature.
Dielectric Loss Generally low in the absence of significant dipolar relaxation processes.Frequency, temperature, presence of impurities.

Further empirical studies are necessary to precisely quantify the optical and electronic properties of polymers synthesized specifically with this compound and to fully elucidate the structure-property relationships.

Theoretical and Computational Investigations of 4,4 Bis 4 Isopropylphenoxy Benzophenone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4,4'-bis(4-Isopropylphenoxy)benzophenone. These computational methods provide a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) Applications to Benzophenone (B1666685) Derivatives

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.govlongdom.org For benzophenone derivatives, DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and other key properties. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. longdom.org Studies on similar benzophenone structures have utilized functionals like B3LYP in combination with basis sets such as 6-311G(d,p) to achieve reliable predictions of their electronic properties. longdom.org These calculations are foundational for further analysis of the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. longdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. longdom.org For benzophenone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This distribution dictates the molecule's behavior in chemical reactions, including its propensity to act as an electron donor or acceptor. longdom.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzophenone Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Charge Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. This information is crucial for understanding intermolecular interactions. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental measurements.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Visible spectra) of molecules. chemrxiv.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions. chemrxiv.org For this compound, TD-DFT calculations would help in understanding the nature of its electronic transitions, which are typically of the π → π* and n → π* type, characteristic of benzophenone derivatives. chemrxiv.org The calculated spectra can be compared with experimental data to validate the computational methodology. semanticscholar.org

Table 2: Illustrative Predicted UV-Visible Absorption Data for a Benzophenone Derivative

TransitionCalculated λmax (nm)Oscillator Strength (f)
S0 → S13500.002
S0 → S22800.550

Vibrational Spectroscopy (Infrared, Raman) Simulation and Interpretation

The simulation of infrared (IR) and Raman spectra using DFT provides detailed information about the vibrational modes of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various peaks observed in experimental spectra to specific molecular vibrations, such as the characteristic C=O stretching of the benzophenone core or the vibrations of the isopropylphenoxy groups. longdom.org This correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure and understanding its dynamic behavior. longdom.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to explore the three-dimensional structure and dynamic behavior of molecules. For this compound, these methods would be particularly insightful due to the conformational flexibility introduced by the isopropylphenoxy groups.

The conformational landscape of this compound is largely dictated by the rotational freedom around several key bonds: the C-O ether linkages and the C-C bonds connecting the phenyl rings. The bulky isopropyl groups introduce significant steric hindrance, which in turn governs the preferred orientations of the phenoxy substituents relative to the central benzophenone core.

It is anticipated that the molecule adopts a conformation that minimizes steric clash. The dihedral angles between the planes of the central benzophenone phenyl rings and the attached phenoxy rings are likely to be non-zero. Density Functional Theory (DFT) calculations on similar, smaller substituted aromatic compounds have shown that such rotations are common to alleviate steric strain. For instance, studies on the rotational barriers of substituted biphenyls and related compounds indicate that the energy cost of rotation is influenced by the size and nature of the substituents. In the case of this compound, the large isopropylphenoxy groups would likely force the phenoxy rings into a twisted conformation relative to the benzophenone core to avoid unfavorable steric interactions.

The rotation of the isopropyl groups themselves also contributes to the conformational complexity. Theoretical calculations on the internal rotation of the isopropyl radical suggest that there are defined energy barriers to this motion. While the electronic environment in this compound is different, the principle of sterically influenced rotational barriers remains.

Table 1: Predicted Dominant Intermolecular Interactions in Condensed Phases of this compound

Interaction TypeDescriptionPredicted Significance
van der Waals Forces London dispersion forces arising from the large, nonpolar surface area of the molecule.High
π-π Stacking Interactions between the aromatic rings of the benzophenone core and the phenoxy substituents.Moderate to High
Dipole-Dipole Interactions Interactions arising from the permanent dipole moment of the central carbonyl group.Moderate
C-H···π Interactions Interactions between the hydrogen atoms of the isopropyl groups and the aromatic rings.Low to Moderate

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the material's properties. For this compound, a combination of van der Waals forces, π-π stacking, and dipole-dipole interactions would be expected.

MD simulations would be invaluable in exploring the dynamic nature of these interactions. Such simulations could predict the radial distribution functions of different atomic groups, providing a statistical picture of the local molecular environment and preferred intermolecular distances.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For a photoactive molecule like this compound, understanding its photochemical pathways and its role in initiating polymerization is of paramount importance.

Benzophenone and its derivatives are well-known for their photochemical activity, which is initiated by the absorption of UV light. This leads to the promotion of an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group, forming an excited singlet state (S1). This S1 state can then undergo efficient intersystem crossing (ISC) to the lower-energy triplet state (T1). Computational studies on benzophenone have extensively modeled this process, indicating that the T1 state has a significant n,π character. rsc.orgacs.orgacs.org

The presence of the 4-isopropylphenoxy substituents is expected to influence the energies of the singlet and triplet states. Electron-donating groups, such as alkoxy groups, can affect the energy levels of the molecular orbitals and, consequently, the absorption spectrum and the efficiency of intersystem crossing. scialert.net

A key photochemical reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor molecule to form a ketyl radical. rsc.orgnih.govibm.comresearchgate.net Computational investigations have detailed the mechanism of this process, showing that the triplet state is a potent hydrogen abstractor. rsc.org In the context of this compound, the bulky substituents may sterically hinder the approach of a hydrogen donor to the carbonyl oxygen, potentially reducing the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Table 2: Computationally Predicted Parameters for the Photochemical Pathways of Benzophenone Derivatives

ParameterDescriptionPredicted Influence of 4-Isopropylphenoxy Substituents
S0 → S1 Transition Energy Energy required for the initial photoexcitation.May be red-shifted (lower energy) due to the electron-donating nature of the phenoxy groups.
Intersystem Crossing (ISC) Rate The rate of conversion from the excited singlet state to the triplet state.Potentially altered due to changes in spin-orbit coupling induced by the substituents.
Triplet State (T1) Energy The energy of the lowest triplet excited state.Likely to be influenced by the electronic effects of the substituents.
Hydrogen Abstraction Barrier The energy barrier for the triplet state to abstract a hydrogen atom.May be increased due to steric hindrance from the bulky substituents.

As a benzophenone derivative, this compound can function as a Type II photoinitiator for radical polymerization. researchgate.netmdpi.comdergipark.org.tr In this process, the excited triplet state abstracts a hydrogen atom from a co-initiator (often an amine or a thiol), generating a radical on the co-initiator which then initiates the polymerization of a monomer.

Computational studies can model the entire initiation process, from the initial hydrogen abstraction to the addition of the first monomer unit. The efficiency of a photoinitiator is dependent on several factors that can be investigated computationally, including the quantum yield of triplet formation and the rate of hydrogen abstraction. The structure of the initiating radical, derived from the co-initiator, and its reactivity towards the monomer are also amenable to computational investigation.

The bulky nature of this compound could have both positive and negative effects on its efficiency as a photoinitiator. While steric hindrance might slow down the hydrogen abstraction step, the increased solubility in organic monomers due to the isopropyl groups could be advantageous. Furthermore, the electronic effects of the substituents can modulate the reactivity of the triplet state. mdpi.com Theoretical studies on the effect of substituents on the polymerization of other systems have shown a correlation between the electronic properties of the substituents and the polymerization behavior. rsc.orgbohrium.com

Photochemistry and Photophysical Behavior of 4,4 Bis 4 Isopropylphenoxy Benzophenone

Electronic Excitation and Energy Transfer Processes

Upon absorption of ultraviolet (UV) light, 4,4'-bis(4-Isopropylphenoxy)benzophenone is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The subsequent deactivation pathways are central to its photochemical applications.

The electronic absorption spectrum of benzophenones in the near-UV region is characterized by two main types of electronic transitions: n-π* and π-π* transitions.

n-π Transition:* This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band at longer wavelengths. For the parent benzophenone (B1666685), this transition is typically observed around 330-350 nm. The lowest excited singlet state (S₁) of benzophenone is generally of n-π* character. This state is characterized by an oxygen-centered radical nature, which is crucial for its photoreactivity.

π-π Transition:* This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized on the aromatic rings and the carbonyl group. This is a symmetry-allowed transition, leading to a strong absorption band at shorter wavelengths, typically below 300 nm for benzophenone.

The lowest triplet state (T₁) of benzophenone is typically of n-π* character, which lies slightly lower in energy than the S₁ (n-π) state. This is a key feature that governs its high intersystem crossing efficiency. The nature of the lowest triplet state is critical, as ³(n-π) states are known to be highly reactive in hydrogen abstraction reactions.

Table 1: General Characteristics of Electronic Transitions in Substituted Benzophenones

TransitionNature of Electron PromotionTypical Wavelength Range (for Benzophenone)Molar Absorptivity (ε)Effect of Alkoxy Substituents
n-π Non-bonding (n) to antibonding (π)330-350 nmLow (~100-300 M⁻¹cm⁻¹)Potential slight blue shift
π-π Bonding (π) to antibonding (π)< 300 nmHigh (>10,000 M⁻¹cm⁻¹)Red shift

A hallmark of benzophenone photochemistry is its exceptionally high efficiency of intersystem crossing (ISC), the non-radiative transition from an excited singlet state to a triplet state. For benzophenone, the quantum yield of triplet formation (Φ_ISC) is nearly unity. This is attributed to a combination of factors:

Small S₁-T₁ Energy Gap: The energy difference between the S₁ (n-π) and T₁ (n-π) states is small, which facilitates the ISC process.

Spin-Orbit Coupling: Efficient spin-orbit coupling between the singlet and triplet manifolds, particularly between states of different orbital character (e.g., S₁(n-π) and a higher T₂(π-π) state), provides a mechanism to overcome the spin-forbidden nature of the transition.

The process is extremely fast, occurring on the picosecond timescale. For this compound, it is expected that the ISC efficiency remains high, as the core benzophenone chromophore's electronic structure is largely preserved. The substituents may slightly alter the energies of the singlet and triplet states, but the fundamental mechanism of efficient ISC is anticipated to be maintained.

Due to the extremely rapid and efficient intersystem crossing, fluorescence (emission from the S₁ state) from benzophenones in fluid solution at room temperature is typically negligible or non-existent. The excited singlet state depopulates via ISC to the triplet manifold much faster than it can emit a photon.

In contrast, phosphorescence, which is emission from the lowest triplet state (T₁) to the ground state (S₀), is readily observed for benzophenones, particularly in rigid matrices (e.g., frozen solutions or polymer films) at low temperatures (e.g., 77 K). These conditions minimize non-radiative decay pathways of the triplet state, such as vibrational relaxation and quenching by molecular oxygen.

The phosphorescence spectrum of benzophenone exhibits a characteristic vibronic structure, with the highest energy peak (the 0-0 transition) appearing around 410-420 nm. The spectrum provides valuable information about the energy of the T₁ state. For this compound, the phosphorescence spectrum would be a key experimental tool to determine the energy of its lowest triplet state. The position of the emission is expected to be similar to that of benzophenone, though minor shifts due to the electronic effects of the substituents are possible. The lifetime of the phosphorescence provides information about the rate of both radiative (phosphorescence) and non-radiative decay from the triplet state.

Photoreactivity and Radical Generation Mechanisms

The rich photoreactivity of benzophenones stems from the chemical behavior of their long-lived and highly energetic triplet state.

The T₁ (n-π*) state of benzophenone has the character of an electrophilic radical centered on the carbonyl oxygen. This excited state is a potent hydrogen atom abstractor and can readily remove a hydrogen atom from a suitable substrate (a hydrogen donor, R-H), such as alcohols, ethers, or polymers with abstractable C-H bonds.

This process, known as photoreduction, results in the formation of a benzophenone ketyl radical and a substrate-derived radical (R•). The reaction can be represented as:

BP + hν → ¹BP* → ³BP* ³BP* + R-H → [BP-OH]• + R•

The efficiency of this hydrogen abstraction reaction depends on several factors, including the bond dissociation energy of the C-H bond in the substrate and the reactivity of the benzophenone triplet state. The presence of electron-donating groups, like the phenoxy groups in this compound, can in some cases slightly reduce the reactivity of the triplet state towards hydrogen abstraction compared to unsubstituted benzophenone, but it generally remains a highly efficient process.

The radical species generated in the initial hydrogen abstraction step are highly reactive and can undergo a variety of subsequent reactions, most notably radical coupling. This is the basis for the use of benzophenone and its derivatives as photoinitiators for polymerization and cross-linking.

Ketyl Radical Dimerization: Two benzophenone ketyl radicals can couple to form a benzopinacol. 2 [BP-OH]• → BP(OH)-BP(OH)

Cross-Coupling: A benzophenone ketyl radical can couple with a substrate radical. [BP-OH]• + R• → BP(OH)-R

Substrate Radical Coupling: Two substrate radicals can couple, leading to cross-linking if the substrate is a polymer chain. 2 R• → R-R

When this compound is incorporated into a polymer matrix or used in the presence of polymer chains with abstractable hydrogens, UV irradiation initiates the formation of polymer radicals. The subsequent coupling of these macroradicals leads to the formation of covalent bonds between polymer chains, resulting in a cross-linked network. This process is widely used in applications such as UV curing of coatings, inks, and adhesives, and in photolithography. The bifunctional nature of the parent molecule (having two phenoxy groups) does not imply two independent photochemical centers in the same way as two benzophenone units would; the photoreactivity is centered on the single carbonyl group.

Table 2: Key Photochemical Reactions of Benzophenone Derivatives

ReactionDescriptionReactantsProducts
Hydrogen Abstraction The excited triplet state of benzophenone abstracts a hydrogen atom from a substrate.³BP* + R-H[BP-OH]• + R•
Ketyl Radical Dimerization Two ketyl radicals combine to form a pinacol.2 [BP-OH]•BP(OH)-BP(OH)
Radical Cross-linking Substrate radicals combine, leading to the formation of a cross-linked network.2 R•R-R

Influence of Aromatic Substituents (e.g., Isopropylphenoxy groups) on Photoreactivity

Substituents can alter the energy levels of the excited states, the efficiency of intersystem crossing (ISC) from the singlet (S₁) to the triplet (T₁) state, and the reactivity of the resulting triplet state. Benzophenone itself is known for its high ISC efficiency and strong electron-accepting capabilities in its excited triplet state.

The introduction of electron-donating groups, such as the isopropylphenoxy moieties, at the 4 and 4' positions is expected to create a donor-acceptor (D-A) molecular architecture. This can lead to the formation of a charge-transfer (CT) excited state, which can influence the photophysical properties. For instance, in some benzophenone-based molecules designed for thermally activated delayed fluorescence (TADF), the presence of donor groups can lead to a smaller S₁-T₁ energy gap (ΔEST), which is crucial for efficient reverse intersystem crossing.

Photodegradation Pathways and Photostability Assessment

The photostability of benzophenone derivatives is a critical aspect of their environmental fate. These compounds can undergo degradation through various pathways upon exposure to ultraviolet (UV) radiation, including direct photolysis and indirect photo-oxidative processes.

Photolytic Degradation Mechanisms of Benzophenone Derivatives

The photodegradation of benzophenone derivatives in aqueous environments often follows pseudo-first-order kinetics researchgate.netnih.gov. The rate of degradation is dependent on the specific substituents on the benzophenone core. While some benzophenone-type UV filters are relatively resistant to UV light with half-lives ranging from 17 to 99 hours under laboratory conditions, others can be more photolabile researchgate.netnih.gov.

Direct photolysis can be a significant degradation pathway for some benzophenone derivatives, particularly for their anionic forms in aqueous solutions. The photolytic behavior can be significantly different in natural waters compared to pure water, influenced by the presence of dissolved organic matter (DOM), nitrates, and other photosensitizers that can accelerate decomposition researchgate.net.

Photo-oxidative Degradation Routes and Transformation Product Identification

Photo-oxidative degradation is a major pathway for the transformation of benzophenone derivatives in the environment. This process is primarily driven by the reaction of the compounds with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

Hydroxyl radicals, in particular, play a significant role in the degradation of benzophenone-type compounds through advanced oxidation processes (AOPs) like UV/H₂O₂. The reaction with •OH radicals typically initiates through hydroxylation of the aromatic rings, leading to the formation of mono-, di-, and tri-hydroxylated degradation products mdpi.com. This initial step is often followed by further oxidation, carboxylation, and eventual cleavage of the aromatic rings, which can lead to the formation of smaller molecular weight compounds such as organic acids (e.g., glycolic acid, oxalic acid, formic acid) and ultimately mineralization to CO₂ and water mdpi.com.

For this compound, a likely initial step in its photo-oxidative degradation would be the hydroxylation of the benzophenone core or the phenoxy rings. Another potential degradation pathway could involve the cleavage of the ether linkage between the benzophenone core and the isopropylphenoxy groups. The identification of transformation products is crucial for a complete assessment of the environmental fate of the parent compound, as some degradation products may be more toxic or persistent than the original molecule.

Table 1: Half-lives of Selected Benzophenone Derivatives under UV Irradiation

CompoundHalf-life (t₁/₂)Conditions
Ketoprofen0.8 minutesMedium pressure UV lamp researchgate.netnih.gov
Benzophenone UV filters (general)17 to 99 hoursMedium pressure UV lamp researchgate.netnih.gov

Table 2: Identified Degradation Products of Benzophenone Derivatives in Photo-oxidative Processes

Parent CompoundDegradation ProcessIdentified Transformation Products
HBP (a dihydroxybenzophenone)UV/H₂O₂Mono-, di-, and tri-hydroxylated products; glycolic acid, oxalic acid, malonic acid, acetic acid, formic acid mdpi.com
BP-1 and BP-2UV/Fenton2,2',4-trihydroxybenzophenone, 2,2',4,4'-tetrahydroxybenzophenone, benzaldehyde, resorcinol, 4-methylphenol, phenol, 2-methylphenol, 2-hydroxybenzaldehyde, acetic acid, formic acid nih.gov
BP-3Reaction with •OHBenzoic acid, benzaldehyde mdpi.com

Emerging Research Directions and Future Perspectives in 4,4 Bis 4 Isopropylphenoxy Benzophenone Chemistry

Integration in Sustainable Chemical Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The synthesis of aromatic ketones and ethers is a key area for such innovations. Traditional methods for preparing compounds like 4,4'-bis(4-Isopropylphenoxy)benzophenone often involve high temperatures, petroleum-derived solvents, and multi-step processes that generate significant waste. Emerging research focuses on creating more environmentally benign and efficient synthetic routes.

Key green chemistry strategies applicable to the synthesis of this and related compounds include:

Alternative Energy Sources: Photochemical reactions, driven by solar energy, offer a sustainable alternative to conventional heating. For instance, the photoreduction of benzophenone (B1666685) to benzopinacol using isopropanol can be achieved under solar irradiation, replacing non-renewable energy sources. egrassbcollege.ac.in Microwave-assisted synthesis has also proven highly effective for related structures like bis-chalcones, dramatically reducing reaction times from hours to minutes and increasing yields compared to classical methods. mdpi.com

Solvent-Free Reactions: The development of solvent-free or solid-state reactions is a cornerstone of green chemistry. Grinding reactants together, sometimes with a solid catalyst, can promote reactions without the need for hazardous solvents, simplifying purification and reducing waste. wjpmr.com

Catalysis: The use of efficient and recyclable catalysts can improve atom economy and reduce the energy requirements of a reaction. Research into novel catalysts for nucleophilic aromatic substitution reactions, a key step in forming the ether linkages, is an active area.

Renewable Feedstocks: While the core aromatic structures are typically derived from petrochemicals, future research aims to incorporate renewable feedstocks. Deriving phenols and other aromatic precursors from lignin, a component of biomass, is a long-term goal for sustainable chemical production.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Aromatic Ketones.
ParameterConventional Method (e.g., Thermal Reflux)Green Chemistry Approach (e.g., Microwave-Assisted)
Energy SourceFossil fuel-based heatingElectricity (Microwave), Solar Energy egrassbcollege.ac.in
Reaction TimeOften hours to days mdpi.comMinutes mdpi.com
Solvent UseHigh volumes of organic solventsReduced solvent volume or solvent-free conditions wjpmr.com
YieldVariable, often moderateOften higher yields mdpi.comwjpmr.com
Waste Generation (E-Factor)High, indicating more waste per kg of product gcande.orgLower, approaching an ideal E-factor of 0 gcande.org

Advanced Materials Science Applications Beyond Traditional Polymers

While this compound is a monomer for high-performance polymers like PEEK, its structural motifs are inspiring new applications in advanced materials science that go beyond bulk plastics. researchgate.net PEEK and related polyaryletherketones are known for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for aggressive environments in the aerospace, nuclear, and chemical industries. researchgate.netresearchgate.net

Emerging applications leverage these properties at a more functional level:

Composite Materials: PEEK-based materials are being reinforced with carbon fibers or other fillers to create advanced composites. These materials offer superior strength-to-weight ratios and high wear resistance, making them valuable for automotive and aerospace components as well as medical implants like spinal cages and artificial joints. researchgate.netresearchgate.net

Gas Separation Membranes: The inherent rigidity and defined pore structure of polymers derived from these monomers can be exploited in gas separation membranes. By modifying the polymer backbone, researchers can tune the selectivity and permeability for specific gases, which is crucial for applications in industrial processing and carbon capture. researchgate.net

Biomedical Devices: The biocompatibility and chemical inertness of PEEK make it an excellent candidate for biomedical applications. researchgate.net Beyond implants, research is exploring its use in creating porous scaffolds for tissue engineering and as a material for durable, sterilizable surgical instruments.

Advanced Coatings: The high thermal and chemical resistance of these polymers makes them suitable for protective coatings on metals and other substrates used in harsh chemical or high-temperature environments.

Computational Chemistry in Predictive Design of Novel Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules with targeted properties. For structures based on the benzophenone core, computational methods are being used to predict biological activity, reaction mechanisms, and material properties, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a molecule with its biological activity. In the context of benzophenone derivatives, machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest (RF) have been employed to develop QSAR models that can predict antileishmanial activity with high accuracy. scielo.br These models identify key molecular descriptors and structural features, such as the presence of specific substituent groups, that enhance biological efficacy. scielo.br

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. Molecular docking studies have been used to design novel benzophenone derivatives with anti-inflammatory potential by predicting their binding affinity to cyclooxygenase (COX) isoenzymes. nih.govnih.gov This allows researchers to virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis and biological testing. nih.gov

Table 2: Application of Computational Methods in the Design of Benzophenone Derivatives.
Computational MethodObjectiveKey Findings/PredictionsReference
QSAR with Artificial Neural Networks (ANN)Predict antileishmanial activity of benzophenone derivatives.Achieved high accuracy (86.2%) in predicting activity; identified key structural features for enhancing efficacy. scielo.br scielo.br
Molecular Docking (AutoDock Vina)Evaluate anti-inflammatory potential by docking derivatives into COX-1 and COX-2 active sites.Demonstrated the inhibitory potential of designed compounds, guiding the synthesis of new anti-inflammatory agents. nih.govnih.gov nih.gov
Multivariate Statistical Analysis (O2PLS-DA)Identify essential molecular features for anti-inflammatory activity.Analysis suggested that the presence of a 4-phenyl-2-hydrazinothiazole group was strongly related to the inhibition of prostaglandin production. nih.gov nih.gov

Interdisciplinary Research with Aromatic Ketone and Ether Motifs

The aromatic ketone and ether motifs present in this compound are fundamental building blocks in organic and materials chemistry. Interdisciplinary research continues to explore the unique properties imparted by these functional groups.

High-Performance Polymers: The combination of rigid ketone linkages and flexible ether bonds is the defining feature of the polyaryletherketone (PAEK) family, including PEEK. google.com The ketone group provides high strength and thermal stability, while the ether linkage imparts toughness and allows for melt processing. rsc.org Understanding the thermal decomposition pathways of these polymers, such as the cleavage of the ether-aromatic bond or the homolytic scission of the carbonyl group, is crucial for predicting their long-term stability and designing next-generation materials with even higher performance ceilings. mdpi.com

Organic Electronics: The benzophenone core is an established chromophore used in photochemistry. Research is exploring the electronic properties of polymers and oligomers containing these motifs for potential use in organic light-emitting diodes (OLEDs), photovoltaics, and sensor applications. The ability to tune the electronic properties through substitution on the aromatic rings makes this a fertile area for investigation.

Medicinal Chemistry: As demonstrated by computational studies, the benzophenone scaffold is a "privileged structure" in medicinal chemistry, serving as the basis for designing molecules with a wide range of biological activities, including anti-inflammatory and antimicrobial properties. scielo.brnih.gov The ether linkages can be used to connect the core to other pharmacophores or to modify the molecule's solubility and pharmacokinetic profile.

The continued exploration of these fundamental motifs ensures that compounds like this compound will remain at the forefront of innovation, bridging the gap between fundamental organic synthesis, advanced materials science, and computational design.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal RangeReference
Temperature120–150°C
Reaction Time4–6 hours
SolventDMF or THF
BaseK₂CO₃ or Cs₂CO₃

Advanced: How can discrepancies in elemental analysis and NMR data be resolved during characterization?

Answer:
Discrepancies often arise from incomplete purification or residual solvents. Methodological solutions include:

  • Elemental Analysis : Repeat combustion analysis after recrystallization (e.g., using hot ethanol). For example, a derivative of 4,4'-bis(tetrahydropyranyloxy)benzophenone showed improved purity (C: 72.25% calc. vs. 72.08% exp.) after recrystallization .
  • ¹H NMR Interpretation : Compare peaks to analogous compounds. For instance, the isopropyl group’s doublet (δ 1.2–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) should integrate correctly . Use deuterated solvents (e.g., CDCl₃) to avoid interference.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 454.2 for C₃₁H₂₈O₃) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • FT-IR : Detect carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
  • ¹H/¹³C NMR : Assign peaks for isopropyl groups (δ 1.2–1.3 ppm, ¹H; δ 22–24 ppm, ¹³C) and aromatic protons (δ 6.8–7.5 ppm) .
  • UV-Vis : A strong absorption band at ~290 nm (π→π* transition of benzophenone) confirms conjugation .

Advanced: How does steric hindrance from the isopropyl groups affect reactivity in further functionalization?

Answer:
The bulky isopropyl groups reduce accessibility of the central benzophenone core. Strategies to mitigate this include:

  • Electrophilic Substitution : Use directing groups (e.g., –NO₂) to activate specific positions. For example, nitration of benzophenone derivatives occurs preferentially at the para positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric effects .

Basic: What purification methods are effective for removing unreacted 4-isopropylphenol?

Answer:

  • Liquid-Liquid Extraction : Partition between dichloromethane and NaOH (1M) to remove acidic phenol .
  • Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to isolate the product (Rf ≈ 0.45) .
  • Recrystallization : Hot ethanol or acetone yields white crystals (melting point: 160–165°C, similar to derivatives in ).

Advanced: What computational methods predict the photophysical properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate HOMO-LUMO gaps (e.g., ~3.5 eV for benzophenone derivatives) .
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental data (λmax ~290 nm) .
  • Molecular Dynamics : Model aggregation behavior in solvents (e.g., THF vs. DMSO) to predict solubility .

Basic: How is thermal stability assessed for applications in polymer composites?

Answer:

  • TGA : Degradation onset temperatures (>300°C) indicate suitability for high-temperature resins .
  • DSC : Measure glass transition (Tg) and melting points (Tm) when blended with polymers like epoxy or polyurethane .

Q. Table 2: Thermal Data for Analogous Compounds

CompoundTGA Onset (°C)DSC Tm (°C)Reference
4,4'-Bis(allylphenoxy)BP310105–107
4,4'-Dihydroxybenzophenone285163–164

Advanced: What strategies resolve low yields in large-scale synthesis?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for NAS reactions, reducing side products .
  • Microwave Assistance : Shorten reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .
  • Catalyst Screening : Test alternatives like DBU or crown ethers to enhance reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.